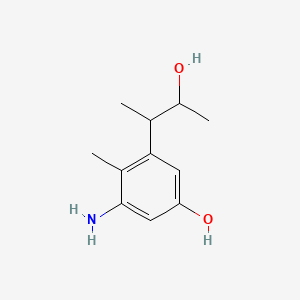
Halociline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halociline is a derivative of alkaloids isolated from the marine fungus Penicillium griseofulvum. This compound exhibits promising antineoplastic activity, particularly against gastric cancer . Despite its potential, the precise molecular mechanisms underlying its anticancer properties remain enigmatic .
Méthodes De Préparation
Halociline is synthesized from marine fungi, specifically Penicillium griseofulvum . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG) 300, Tween 80, and distilled water . This method ensures the compound is well-dissolved and ready for biological applications.
Analyse Des Réactions Chimiques
Halociline undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its alkaloid structure, which allows it to interact with different reagents under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Halociline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying alkaloid reactivity and synthesis. In biology, this compound’s antineoplastic properties make it a valuable compound for cancer research, particularly for gastric cancer . In medicine, it holds potential as a therapeutic agent due to its ability to target key molecular pathways involved in cancer progression . Additionally, this compound’s unique structure and biological activity make it a promising candidate for industrial applications, such as the development of new pharmaceuticals .
Mécanisme D'action
The mechanism of action of halociline involves its interaction with multiple molecular targets and pathways. Network pharmacology analysis, molecular docking simulations, and molecular dynamics simulations have revealed that this compound targets MAPK1, MMP-9, and PIK3CA in gastric cancer cells . These interactions are mediated by diverse pathways, including cancer, lipid metabolism, atherosclerosis, and EGFR tyrosine kinase inhibitor resistance . The high affinity between this compound and these targets suggests that the compound exerts its effects by inhibiting key proteins involved in cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Halociline is unique among alkaloid derivatives due to its specific molecular targets and pathways. Similar compounds include other alkaloids isolated from marine fungi, such as penicillamine and citrinin. this compound’s ability to target multiple pathways and its high affinity for key proteins involved in cancer progression set it apart from these compounds . This uniqueness makes this compound a promising candidate for further research and development in the field of anticancer therapeutics .
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-amino-5-(3-hydroxybutan-2-yl)-4-methylphenol |
InChI |
InChI=1S/C11H17NO2/c1-6(8(3)13)10-4-9(14)5-11(12)7(10)2/h4-6,8,13-14H,12H2,1-3H3 |
Clé InChI |
AJWRCLREFMYSBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N)O)C(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


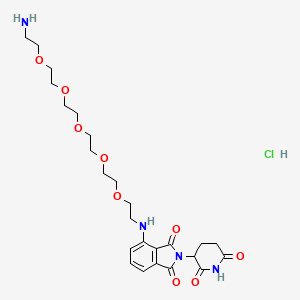

![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
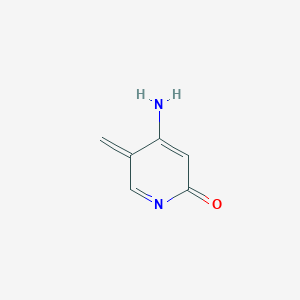
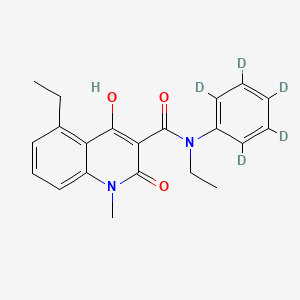
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

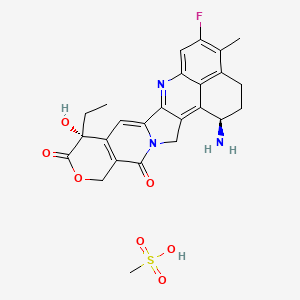
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)

![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)

